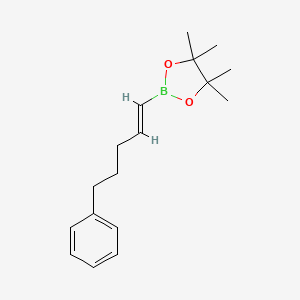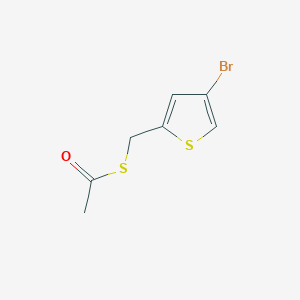
1,2-Bis(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborlan-2-YL)-5-(trifluoromethyl)phenyl)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborlan-2-YL)-5-(trifluoromethyl)phenyl)ethane is a complex organic compound that features two boron-containing dioxaborolane groups and two trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborlan-2-YL)-5-(trifluoromethyl)phenyl)ethane typically involves the following steps:
Formation of the dioxaborolane groups: This can be achieved by reacting a suitable boronic acid or boronate ester with a diol under dehydrating conditions.
Introduction of the trifluoromethyl groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling reactions: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron centers, leading to the formation of boronic acids or boronates.
Reduction: Reduction reactions can target the trifluoromethyl groups, potentially converting them to methyl groups.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, nickel, and other transition metals for coupling reactions.
Major Products
Boronic acids: Formed from oxidation of the boron centers.
Methylated derivatives: Resulting from reduction of the trifluoromethyl groups.
Substituted aromatic compounds: From various substitution reactions.
科学的研究の応用
Chemistry
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Catalysis: The boron centers can act as Lewis acids, facilitating various catalytic processes.
Biology
Drug Development: Potential use in the design of boron-containing pharmaceuticals.
Medicine
Diagnostic Agents: The compound’s unique structure may be useful in the development of diagnostic imaging agents.
Industry
Materials Science: Used in the development of advanced materials with unique electronic or optical properties.
作用機序
The compound exerts its effects primarily through its boron centers, which can act as Lewis acids. This allows the compound to participate in a variety of chemical reactions, including catalysis and complex formation. The trifluoromethyl groups enhance the compound’s stability and reactivity by providing electron-withdrawing effects.
類似化合物との比較
Similar Compounds
4,4,5,5-Tetramethyl-2-[2-[2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane: Similar structure but lacks one trifluoromethyl group.
4,4,5,5-Tetramethyl-2-[2-[2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-methylphenyl]ethyl]-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane: Similar structure but has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of two trifluoromethyl groups in 1,2-Bis(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborlan-2-YL)-5-(trifluoromethyl)phenyl)ethane makes it unique compared to other similar compounds. These groups enhance the compound’s stability and reactivity, making it particularly useful in various chemical applications.
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-[2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]ethyl]-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34B2F6O4/c1-23(2)24(3,4)38-29(37-23)21-13-11-19(27(31,32)33)15-17(21)9-10-18-16-20(28(34,35)36)12-14-22(18)30-39-25(5,6)26(7,8)40-30/h11-16H,9-10H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBFBIYWXDQMSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)CCC3=C(C=CC(=C3)C(F)(F)F)B4OC(C(O4)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34B2F6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2Z)-N-[(4-fluorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine](/img/structure/B7827462.png)
![2H-Pyrrole, 5-[1,1'-biphenyl]-4-yl-3,4-dihydro-](/img/structure/B7827465.png)
![3-[4-(acetyloxy)-3-methoxyphenyl]-1-ethyl-6-methoxy-2-methyl-2,3-dihydro-1H-inden-5-yl acetate](/img/structure/B7827479.png)

![(3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B7827501.png)







![5-Methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B7827540.png)
![(3S,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol](/img/structure/B7827547.png)
